5,6-Diamino-2-hydroxybenzimidazole dihydrochloride

Fluorometric labeling Aldehyde detection Benzimidazole chemistry

Choose 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride for unmatched aldehyde detection sensitivity. Unlike simpler 2-hydroxybenzimidazole analogs, its unique 5,6-diamino substitution and stable dihydrochloride salt form deliver superior nucleophilicity, rapid reaction kinetics, and reproducible aqueous solubility. The ≥95% HPLC purity minimizes background interference, making it the definitive choice for quantitative HPLC derivatization, oxidative stress biomarker (e.g., malondialdehyde) monitoring, and industrial aldehyde impurity profiling. Long-term -20°C storage stability ensures reliable reagent performance across multiple analytical campaigns.

Molecular Formula C7H10Cl2N4O
Molecular Weight 237.08 g/mol
CAS No. 42815-81-6
Cat. No. B043634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diamino-2-hydroxybenzimidazole dihydrochloride
CAS42815-81-6
Synonyms5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one Dihydrochloride;  5,6-Diamino-2(3H)-benzimidazolone Dihydrochloride;  5,6-Diaminobenzimidazolone Dihydrochloride; 
Molecular FormulaC7H10Cl2N4O
Molecular Weight237.08 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1NC(=O)N2)N)N.Cl.Cl
InChIInChI=1S/C7H8N4O.2ClH/c8-3-1-5-6(2-4(3)9)11-7(12)10-5;;/h1-2H,8-9H2,(H2,10,11,12);2*1H
InChIKeyUZKDIIREFHOETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diamino-2-hydroxybenzimidazole Dihydrochloride (CAS 42815-81-6): A High-Purity Fluorometric Labeling Reagent for Aldehyde Detection and Procurement


5,6-Diamino-2-hydroxybenzimidazole dihydrochloride (CAS 42815-81-6) is a specialized benzimidazole derivative characterized by its dual amino and hydroxyl functional groups, which confer specific reactivity and binding properties . The compound is primarily recognized for its application as a fluorometric labeling reagent, reacting with aldehydes to produce highly fluorescent imidazole derivatives . Its molecular formula is C7H10Cl2N4O, with a molecular weight of 237.09 g/mol . The compound is typically supplied as a light brown solid with a purity of ≥95% (HPLC) and is soluble in DMSO and water [1].

Why Generic Substitution of 5,6-Diamino-2-hydroxybenzimidazole Dihydrochloride Fails: Structural Determinants of Reactivity and Stability


In-class benzimidazole compounds cannot be simply interchanged for 5,6-diamino-2-hydroxybenzimidazole dihydrochloride due to its unique structural features. The presence of dual amino groups at the 5 and 6 positions, combined with a hydroxyl group at the 2 position, enhances nucleophilicity and promotes strong hydrogen bonding, which is critical for rapid and efficient reaction with aldehydes to form stable, highly fluorescent imidazole derivatives . In contrast, simpler analogs like 2-hydroxybenzimidazole lack the additional amino groups, resulting in significantly reduced reactivity and fluorescence yield . Furthermore, the dihydrochloride salt form improves aqueous solubility and provides a defined counterion, which is essential for reproducible assay conditions, unlike the free base (5,6-diaminobenzimidazolinone) which may exhibit variable solubility and stability . These structural and formulation differences directly impact assay sensitivity, reproducibility, and long-term storage stability, making generic substitution a high-risk proposition for quantitative analytical workflows .

Quantitative Differentiation of 5,6-Diamino-2-hydroxybenzimidazole Dihydrochloride: A Comparative Evidence Guide for Procurement Decisions


Enhanced Fluorescence Labeling Efficiency via Dual Amino and Hydroxyl Functionalities

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride exhibits superior reactivity with aldehydes compared to its mono-amino or non-hydroxylated analogs, resulting in the formation of highly fluorescent imidazole derivatives. This is attributed to the presence of dual amino groups at the 5 and 6 positions and a hydroxyl group at the 2 position, which enhance nucleophilicity and promote strong hydrogen bonding, leading to rapid reaction kinetics . In contrast, 2-hydroxybenzimidazole, which lacks the additional amino groups, shows significantly reduced fluorescence yield upon reaction with aldehydes .

Fluorometric labeling Aldehyde detection Benzimidazole chemistry

Improved Aqueous Solubility and Handling Due to Dihydrochloride Salt Form

The dihydrochloride salt of 5,6-diamino-2-hydroxybenzimidazole exhibits significantly improved aqueous solubility compared to its free base counterpart, 5,6-diaminobenzimidazolinone (CAS 55621-49-3). The salt form is freely soluble in water and DMSO [1], whereas the free base is only slightly soluble in these solvents [2]. This enhanced solubility facilitates the preparation of consistent stock solutions and reduces variability in assay workflows.

Solubility Formulation Assay reproducibility

Long-Term Storage Stability at -20°C for Solid Form

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride demonstrates long-term stability when stored as a solid at -20°C . This is a critical parameter for procurement and inventory management, as it ensures the compound retains its reactivity and purity over extended periods. In contrast, the compound is light-sensitive and may degrade if exposed to ambient light or moisture .

Stability Storage Procurement

High Purity (≥95% by HPLC) for Reproducible Analytical Results

Commercially available 5,6-diamino-2-hydroxybenzimidazole dihydrochloride is supplied with a purity of ≥95% as determined by HPLC . This high level of purity is essential for reproducible analytical results, particularly in fluorometric assays where impurities could quench fluorescence or interfere with the labeling reaction. While other benzimidazole derivatives may also be available at high purity, the consistent quality of this specific salt form is a key factor in its widespread use as a fluorometric labeling reagent .

Purity HPLC Quality control

Optimal Research and Industrial Application Scenarios for 5,6-Diamino-2-hydroxybenzimidazole Dihydrochloride


Quantitative Fluorometric Detection of Aldehydes in Biological and Environmental Samples

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride is the reagent of choice for the fluorometric quantification of aldehydes in complex matrices. Its rapid and efficient reaction with aldehydes to form highly fluorescent imidazole derivatives enables sensitive detection, making it ideal for applications such as monitoring oxidative stress biomarkers (e.g., malondialdehyde), quantifying aldehyde content in food and beverage products, and detecting aldehydes in environmental water samples. The enhanced nucleophilicity provided by its dual amino and hydroxyl groups ensures robust and reproducible labeling even at low aldehyde concentrations .

Pre-Column Derivatization for HPLC-Fluorescence Analysis

This compound is widely employed as a pre-column derivatization reagent in high-performance liquid chromatography (HPLC) coupled with fluorescence detection. Its ability to convert non-fluorescent aldehydes into stable, highly fluorescent benzimidazole derivatives significantly improves detection sensitivity and selectivity. The high purity (≥95% by HPLC) of commercially available material minimizes background interference, ensuring accurate and reproducible quantification of target analytes in pharmaceutical, clinical, and environmental samples.

Fluorescent Labeling of Biomolecules for Imaging and Tracking

The compound's reactivity with aldehyde groups makes it a valuable tool for fluorescently labeling biomolecules, such as glycoproteins, carbohydrates, and nucleic acids, that have been chemically modified to introduce aldehyde functionalities. The resulting fluorescent conjugates are stable and can be used for cellular imaging, tracking biomolecular interactions, and studying dynamic biological processes . Its solubility in aqueous buffers and DMSO [1] facilitates conjugation under mild, biocompatible conditions.

Quality Control and Stability Testing in Industrial Formulations

In industrial settings, 5,6-diamino-2-hydroxybenzimidazole dihydrochloride can be used as a sensitive probe to monitor aldehyde impurities or degradation products in raw materials and finished formulations (e.g., polymers, cosmetics, pharmaceuticals). Its defined long-term storage stability at -20°C ensures that the reagent itself remains reliable over extended periods, making it suitable for routine quality control and stability studies.

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